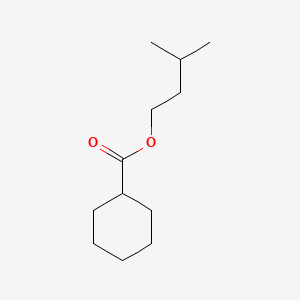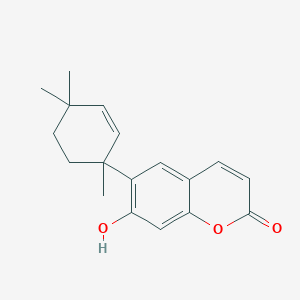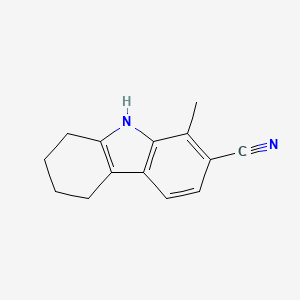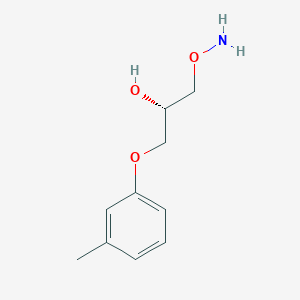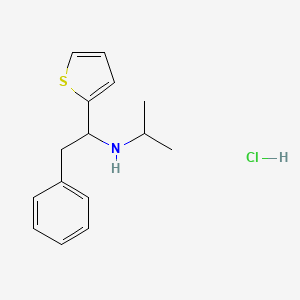![molecular formula C18H48O10P2Si5 B13800747 (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyloxy groups and phosphinyloxy groups attached to a propionic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester typically involves multiple steps. One common method includes the reaction of propionic acid derivatives with trimethylsilyl chloride and phosphine oxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as distillation and chromatography are often employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinyloxy groups to phosphine groups.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and facilitate its binding to specific sites. The phosphinyloxy groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]butanoic acid trimethylsilyl ester
- (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]pentanoic acid trimethylsilyl ester
Uniqueness
(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is unique due to its specific combination of trimethylsilyloxy and phosphinyloxy groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C18H48O10P2Si5 |
|---|---|
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
trimethylsilyl (2R)-2,3-bis[bis(trimethylsilyloxy)phosphoryloxy]propanoate |
InChI |
InChI=1S/C18H48O10P2Si5/c1-31(2,3)24-18(19)17(23-30(21,27-34(10,11)12)28-35(13,14)15)16-22-29(20,25-32(4,5)6)26-33(7,8)9/h17H,16H2,1-15H3/t17-/m1/s1 |
Clé InChI |
BNPQYLOELZIDSW-QGZVFWFLSA-N |
SMILES isomérique |
C[Si](C)(C)OC(=O)[C@@H](COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(=O)C(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




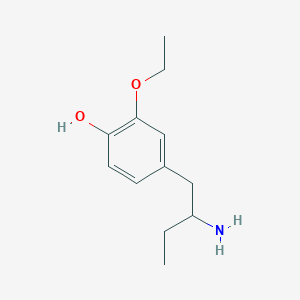
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
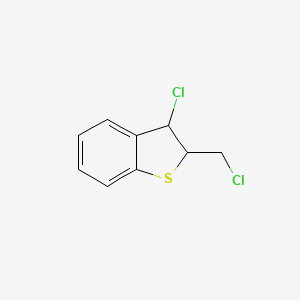
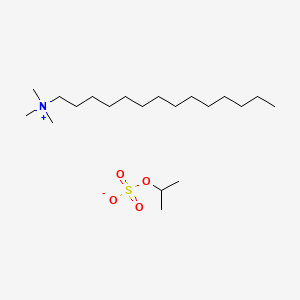
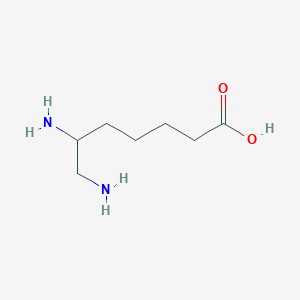
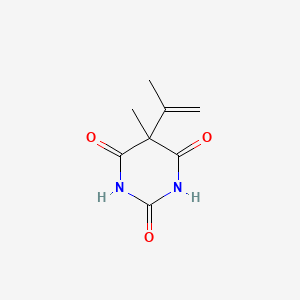
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
